molecular formula C9H10BrN B1346280 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene CAS No. 951886-92-3

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene

Cat. No. B1346280
CAS RN: 951886-92-3
M. Wt: 212.09 g/mol
InChI Key: CFALGCFOMMDHHE-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene, also known as 2-BMPP, is a compound that is used in a wide range of scientific research applications. It is widely studied due to its unique properties, which allow it to be used in a variety of experiments.

Scientific Research Applications

Catalysis and Ligand Behavior

  • The ligand derived from 2-amino-2-(2-pyridyl)propane (appH), similar in structure to 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene, has been utilized in the hydrogenation of ketones when activated with ruthenium complexes. This process demonstrates the ligand's role in facilitating catalytic reactions under mild conditions, showcasing its potential in organic synthesis and industrial applications (Hadžović et al., 2007).

Metal-Ligand Complex Formation

  • Studies on pyridylpyrazole based tetradentate ligands have shown the selective extraction of Americium(III) over Europium(III), highlighting the ligand's application in the separation of rare earth metals. This research underlines the potential for developing new separation technologies for rare earth elements, which are critical for various high-tech applications (Wang et al., 2015).

Synthesis of Heterocycles and Complex Molecules

  • A study on the synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes provides a foundational approach for creating a library of stereo-defined 2,3-disubstituted benzothiophenes. This work contributes to the development of molecular tools for chemical synthesis, offering pathways to new classes of compounds with potential applications in pharmaceuticals and materials science (Zhao et al., 2017).

Coordination Polymers and Supramolecular Structures

  • Research involving zinc hydroxide coordination polymers with pyridine-2,4-dicarboxylic acid showcases the creation of polymorphs with distinct two-dimensional and three-dimensional networks. These findings emphasize the importance of ligand design in the construction of coordination polymers, which have implications for catalysis, gas storage, and separation technologies (Li et al., 2007).

Polymerization Processes

  • A mechanism study on Ni-catalyzed chain-growth polymerization of thiophene derivatives reveals insights into the formation of well-defined polythiophenes. This research is critical for the development of conducting polymers, which are essential for electronic and photovoltaic applications (Miyakoshi et al., 2005).

properties

IUPAC Name

2-(2-bromoprop-2-enyl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFALGCFOMMDHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641245
Record name 2-(2-Bromoprop-2-en-1-yl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951886-92-3
Record name 2-(2-Bromoprop-2-en-1-yl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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